2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate
Description
2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate (CAS: 34071-95-9) is an N-hydroxysuccinimide (NHS) ester derivative containing a 4-hydroxyphenoxypropanoate backbone. Its molecular formula is C₁₃H₁₃NO₅ (MW: 263.25 g/mol), and it is characterized by a reactive NHS ester group that facilitates amine-targeting bioconjugation . The 4-hydroxyphenoxy moiety distinguishes it from other NHS esters, influencing its solubility, stability, and reactivity.
Properties
Molecular Formula |
C13H13NO6 |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C13H13NO6/c15-9-1-3-10(4-2-9)19-8-7-13(18)20-14-11(16)5-6-12(14)17/h1-4,15H,5-8H2 |
InChI Key |
SRPYZXKPDNHJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations on the Phenoxy Group
Table 1: Key Structural Analogs
| Compound Name | CAS Number | Substituent | Molecular Formula | Key Applications |
|---|---|---|---|---|
| Target Compound | 34071-95-9 | 4-hydroxyphenoxy | C₁₃H₁₃NO₅ | Bioconjugation, research tools |
| 2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate | 1199815-10-5 | 4-methoxyphenoxy | C₁₄H₁₅NO₅ | Enhanced lipophilicity |
| 2,5-Dioxopyrrolidin-1-yl 3-(methylsulfinothioyl)propanoate | - | Methylsulfinothioyl | C₇H₁₁NO₄S₂ | Antibody-drug conjugates (ADCs) |
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound increases hydrophilicity compared to the methoxy variant (1199815-10-5), which improves aqueous solubility but may reduce stability under oxidative conditions .
- Electron-Withdrawing vs.
Table 2: Reactivity Profiles
| Compound Name | Reactive Group | Target Functional Group | Example Use Case |
|---|---|---|---|
| Target Compound | NHS ester | Primary amines | Protein labeling |
| Heterobifunctional PEG linker (CAS: 955094-26-5) | NHS ester + maleimide | Amines + thiols | Dual-labeling in ADCs |
| 2,5-Dioxopyrrolidin-1-yl 3-(methyldithio)propanoate | Methyldithio | Thiols | MMAE conjugation (ADC synthesis) |
- Specificity : The target compound exclusively targets amines, whereas heterobifunctional analogs (e.g., 955094-26-5) enable sequential conjugation with thiols, broadening utility in ADC development .
- Conjugation Efficiency: The 4-hydroxyphenoxy group may sterically hinder amine access to the NHS ester, reducing reaction rates compared to less bulky analogs like 3-(methylsulfinothioyl)propanoate .
Q & A
Basic: What are the key chemical identifiers and structural features of 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate?
Answer:
The compound is identified by its systematic IUPAC name, CAS registry number (34071-95-9), and molecular formula C₁₃H₁₃NO₅ . Its structure comprises a 2,5-dioxopyrrolidin-1-yl (succinimidyl) ester group linked via a propanoate bridge to a 4-hydroxyphenoxy moiety. This ester functionality enables reactivity with primary amines (e.g., in peptides or proteins), while the phenolic hydroxyl group may participate in hydrogen bonding or oxidative coupling reactions. Structural analogs, such as those with extended PEG chains or isoindolinone groups (e.g., compounds in and ), highlight the versatility of this scaffold in bioconjugation .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Engineering Controls: Use of fume hoods to minimize inhalation of dust/aerosols .
- Emergency Procedures:
- Eye Exposure: Flush with water for ≥15 minutes; seek medical attention if irritation persists .
- Fire Hazard: Extinguish with dry powder or CO₂; avoid water due to potential reactivity .
- Storage: Maintain in sealed containers at ambient temperature to prevent hydrolysis .
Advanced: How can researchers design experiments to assess hydrolytic stability under physiological conditions?
Answer:
A robust experimental framework includes:
- Buffer Systems: Prepare phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) to mimic physiological environments.
- Kinetic Analysis: Monitor degradation via HPLC or LC-MS at timed intervals (e.g., 0, 6, 24, 48 hrs) to calculate half-life (t₁/₂) .
- Control Variables: Temperature (37°C), ionic strength, and enzyme presence (e.g., esterases) to replicate in vivo conditions.
- Theoretical Basis: Link degradation kinetics to Arrhenius equations or Eyring-Polanyi models to predict shelf-life .
Advanced: What analytical techniques are optimal for characterizing purity and structural integrity?
Answer:
- Chromatography:
- Spectroscopy:
Advanced: How should contradictory data on reactivity or biological activity be resolved in cross-disciplinary studies?
Answer:
- Methodological Triangulation: Combine in vitro assays (e.g., enzyme inhibition), computational docking (e.g., AutoDock for binding affinity predictions), and synthetic controls (e.g., hydrolyzed product testing) to validate results .
- Batch Variability Checks: Analyze multiple synthesis batches via DSC (differential scanning calorimetry) to rule out polymorphic effects .
- Theoretical Alignment: Reconcile discrepancies using mechanistic organic chemistry principles (e.g., steric effects on acylation rates) or redox potential of the phenolic group .
Advanced: What role does this compound play in drug conjugation strategies?
Answer:
The succinimidyl ester group enables efficient amine coupling in antibody-drug conjugates (ADCs) or peptide modifications. For example:
- Linker Design: Incorporate polyethylene glycol (PEG) spacers (as in ) to improve solubility and reduce aggregation .
- Targeted Delivery: Conjugate to monoclonal antibodies via lysine residues, followed by in vivo cleavage via pH-sensitive or enzymatic triggers .
- Validation: Confirm conjugation efficiency using MALDI-TOF for mass shifts and cell-based assays (e.g., cytotoxicity in cancer models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
